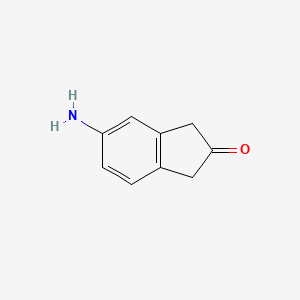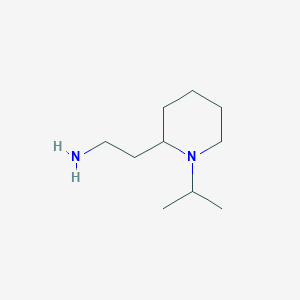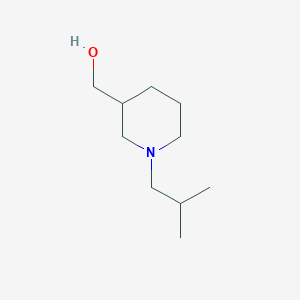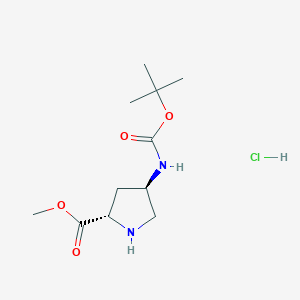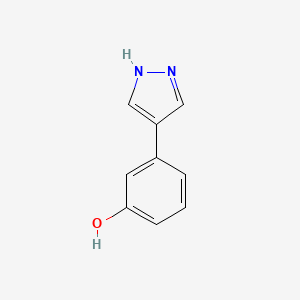
3-(1H-ピラゾール-4-イル)フェノール
説明
3-(1H-pyrazol-4-yl)phenol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1H-pyrazol-4-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1H-pyrazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
ピラゾール誘導体は、顕著な抗菌性を示すことが確認されています。 これらは、黄色ブドウ球菌や大腸菌など、さまざまな細菌に対して特に有効です 。ピラゾリル基の存在は、化合物が細菌細胞壁と相互作用する能力に貢献し、新しい抗菌剤の開発における潜在的な用途につながります。
抗酸化特性
これらの化合物はまた、抗酸化活性を示し、これは酸化ストレスから細胞を保護するために重要です 。「3-(1H-ピラゾール-4-イル)フェノール」のフェノール基は、フリーラジカルに水素原子を供与して、それらを中和し、細胞損傷を防ぐことができます。この特性は、老化や変性疾患に焦点を当てた研究において価値があります。
抗癌研究
ピラゾール誘導体の構造的特徴により、それらは抗癌研究の候補となります。 これらは、癌進行に関与するさまざまな生物学的標的に相互作用することができます 。研究によると、特定のピラゾール化合物は腫瘍の増殖を阻害し、癌細胞のアポトーシスを誘導することができます。
抗炎症用途
炎症は、有害な刺激に対する生物学的反応であり、ピラゾール誘導体は抗炎症特性を持っていることが判明しています 。これらは、炎症過程に関与する酵素やサイトカインの活性を調節することができ、これは関節炎やその他の炎症性疾患などの状態に有益です。
抗ウイルス研究
ピラゾールコアは構造的に多面的であり、ウイルスタンパク質を標的にするように改変することができます。 これは、「3-(1H-ピラゾール-4-イル)フェノール」を抗ウイルス薬の開発のための潜在的な足場にします 。この分野におけるその適用は、特に新興のウイルス性疾患の文脈において関連しています。
農薬用途
ピラゾール誘導体は、農薬の開発に使用されています 。それらの生物活性は、作物を害虫や病気から保護する化合物を作り出すために利用でき、農業生産性の向上に貢献します。
蛍光プローブ
それらの電子特性により、ピラゾール誘導体は、生化学研究における蛍光プローブとして役立ちます 。これらは、生体分子にラベルを付けるために使用でき、リアルタイムでの細胞過程の可視化を可能にします。
創薬
ピラゾール部分は、多くの医薬品に共通の特徴です。 “3-(1H-ピラゾール-4-イル)フェノール”は、創薬における構成要素として使用することができます 。その汎用性により、さまざまな生物活性を持つ幅広い治療薬の作成が可能です。
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The interaction of pyrazole derivatives with their targets can lead to a variety of biochemical changes. For instance, some pyrazole derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular processes .
Biochemical Pathways
Pyrazole derivatives can affect multiple biochemical pathways. The exact pathways would depend on the specific targets of the compound .
Result of Action
The molecular and cellular effects of pyrazole derivatives can include changes in protein function, disruption of cellular processes, and potential therapeutic effects. Some pyrazole derivatives have shown antifungal, antibacterial, and anti-inflammatory activities .
特性
IUPAC Name |
3-(1H-pyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYOXSEZAFDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-52-9 | |
| Record name | 3-(1H-pyrazol-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


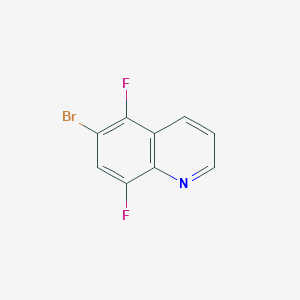
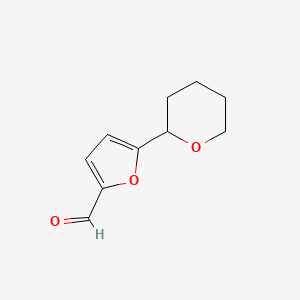

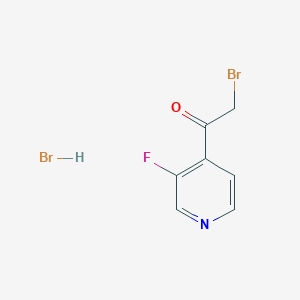
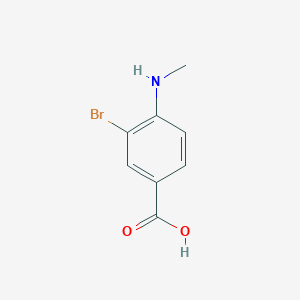
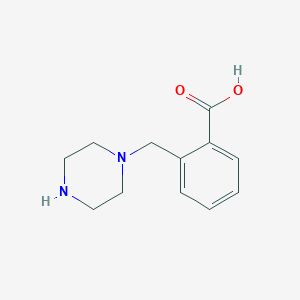
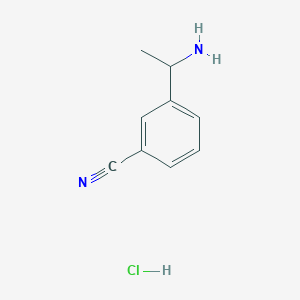
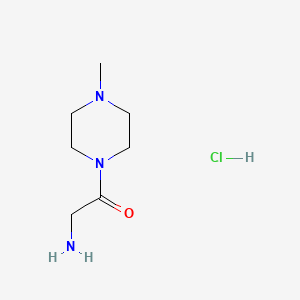
![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)
